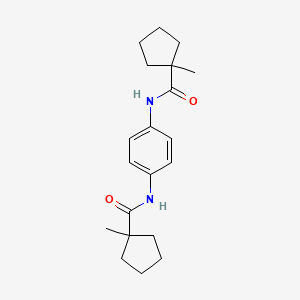![molecular formula C11H9ClN2OS2 B5886702 N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5886702.png)
N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide, also known as CTM, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has shown promise in the fields of medicinal chemistry, pharmacology, and biochemistry. In
Wirkmechanismus
The mechanism of action of N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide has been shown to lower blood glucose levels in animal models, indicating its potential use in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide in lab experiments is its relative ease of synthesis. Additionally, N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide has shown promising results in various scientific research applications, indicating its potential as a useful tool in the field of medicinal chemistry. However, one limitation of using N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide. One potential avenue of research is the development of N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide analogs with improved solubility and bioavailability. Additionally, further investigation into the mechanism of action of N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide could lead to the development of more effective anticancer and antidiabetic agents. Finally, the use of N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide in combination with other drugs or therapies could potentially enhance its efficacy in treating various diseases.
Synthesemethoden
The synthesis of N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 5-methyl-3-thiophenecarbohydrazide in the presence of a catalyst. The resulting product is N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide, which can be purified using various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide has been studied for its potential use as an anticancer agent, as it has shown cytotoxic activity against various cancer cell lines. It has also been investigated for its potential use as an antimicrobial agent, as it has exhibited antibacterial activity against various strains of bacteria. Additionally, N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide has been studied for its potential use in the treatment of diabetes, as it has shown hypoglycemic activity in animal models.
Eigenschaften
IUPAC Name |
N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS2/c1-7-4-8(6-16-7)11(15)14-13-5-9-2-3-10(12)17-9/h2-6H,1H3,(H,14,15)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAIKHJFVYOHGX-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-5-methylthiophene-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5886626.png)

![4-bromo-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5886630.png)


![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)



![4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol](/img/structure/B5886696.png)

![4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886712.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)